N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
Description
N-(2-(1H-Indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic small molecule featuring a thiazole-5-carboxamide core substituted with a methyl group at position 4, a ureido linker connected to an m-tolyl group at position 2, and an indole-derived ethylamine side chain at the carboxamide nitrogen. This compound integrates pharmacophores known for diverse biological activities: the thiazole ring is associated with antimicrobial and anticancer properties , the ureido group enhances hydrogen-bonding interactions with targets , and the indole moiety may influence receptor binding or pharmacokinetics .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-6-5-7-17(12-14)27-22(30)28-23-26-15(2)20(31-23)21(29)24-11-10-16-13-25-19-9-4-3-8-18(16)19/h3-9,12-13,25H,10-11H2,1-2H3,(H,24,29)(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMZPHZIDUIKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CNC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Derivative Formation: The urea derivative is formed by reacting an amine with an isocyanate.
Coupling Reactions: The final step involves coupling the indole, thiazole, and urea derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Substituent Impact on Activity : The dichlorobenzyl group in Compound 1 () likely enhances hydrophobic interactions with viral envelope proteins, while the indole group in the target compound may improve blood-brain barrier penetration or receptor selectivity .
- Functional Group Variations : Replacing the carboxamide with a carbohydrazide () shifts activity toward anticancer effects, suggesting the carboxamide moiety in the target compound could modulate target specificity .
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound characterized by its thiazole ring, indole moiety, and aromatic urea component. This structural configuration suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry. Thiazole derivatives, to which this compound belongs, are known for their diverse biological activities, including antimicrobial and anticancer properties.
Structural Features
The compound's structure can be broken down as follows:
- Thiazole Ring : Known for its role in various biological activities.
- Indole Moiety : Often associated with neuroactive and anticancer properties.
- Aromatic Urea Group : Contributes to the compound's interaction with biological macromolecules.
Biological Activities
The biological activities of this compound have yet to be fully elucidated. However, thiazole derivatives have been reported to exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
- Anticancer Activity : Some derivatives have demonstrated significant antiproliferative effects on cancer cell lines.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Thiazole ring | Antimicrobial |
| Indomethacin | Indole structure | Anti-inflammatory |
| Thiazolidinediones | Thiazole and urea | Antidiabetic |
Case Studies and Research Findings
Recent studies have highlighted the potential of indole and thiazole-containing compounds in therapeutic applications:
- Anticancer Studies : Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related thiazoles have shown IC50 values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines .
- Antimicrobial Studies : The antimicrobial efficacy of related compounds has been explored extensively. For example, certain thiazole derivatives demonstrated MIC values as low as 0.06 mg/mL against resistant bacterial strains such as Staphylococcus aureus and Salmonella typhimurium . These findings suggest that the compound may possess similar antimicrobial properties.
While specific mechanisms for this compound are not fully characterized, it is hypothesized that the interactions between its functional groups and biological macromolecules lead to its pharmacological effects. Molecular docking studies could provide insights into its binding affinities with target proteins.
Q & A
Q. What are the established synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, and what key reaction conditions are required?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the thiazole core via cyclization of α-haloketones with thioureas or thioamides under reflux in polar solvents (e.g., ethanol or acetic acid) .
- Step 2: Introduction of the indole-ethyl group via nucleophilic substitution or coupling reactions, often requiring inert atmospheres (argon/nitrogen) to prevent oxidation .
- Step 3: Ureido linkage formation using isocyanate or carbodiimide-mediated coupling, with pyridine or triethylamine as catalysts . Critical conditions include temperature control (reflux at 80–100°C), solvent polarity, and stoichiometric ratios to minimize side products .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
- NMR (¹H/¹³C): Essential for confirming substituent positions on the thiazole and indole moieties. Aromatic protons in the indole ring (δ 7.0–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) are diagnostic .
- IR Spectroscopy: Validates ureido (N-H stretch ~3300 cm⁻¹) and carboxamide (C=O stretch ~1680 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₂₃N₅O₂S: calculated 434.16) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Anticancer: MTT assay using cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Antimicrobial: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like hydrolyzed ureido intermediates?
- Solvent Choice: Use anhydrous DMF or THF to suppress hydrolysis .
- Catalyst Screening: Employ coupling agents like HATU or EDCI for efficient ureido bond formation .
- Reaction Monitoring: TLC or HPLC-MS to track intermediate stability and adjust reaction times . Evidence shows yields improve from ~40% to >70% under optimized anhydrous conditions .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Assay Standardization: Validate cell line authenticity (STR profiling) and use consistent serum concentrations in culture media .
- Purity Assessment: Confirm compound purity (>95%) via HPLC and characterize degradation products under assay conditions .
- Dose-Response Reproducibility: Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
Q. What structural modifications enhance target selectivity in kinase inhibition (e.g., EGFR)?
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -F) on the m-tolyl ring to improve hydrophobic interactions with kinase ATP pockets .
- Indole Positioning: Replace the ethyl linker with a propyl group to reduce steric hindrance, as seen in analogues with improved EGFR binding (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol) . Computational docking (AutoDock Vina) and MD simulations (>50 ns) can predict binding stability .
Q. What strategies mitigate instability in aqueous solutions during pharmacological assays?
- pH Buffering: Store stock solutions in DMSO at −20°C and dilute in PBS (pH 7.4) immediately before use .
- Lyophilization: Formulate with cyclodextrins or PEG to enhance solubility and shelf life .
- Degradation Analysis: Use LC-MS to identify hydrolysis products (e.g., free indole derivatives) and adjust storage protocols .
Q. How can molecular docking guide the design of derivatives with dual anticancer/antimicrobial activity?
- Target Selection: Dock against dual targets (e.g., EGFR for cancer and DNA gyrase for bacteria) using Glide SP/XP precision .
- Pharmacophore Mapping: Prioritize regions like the thiazole carboxamide for hydrogen bonding and the indole moiety for π-π stacking .
- Free Energy Calculations (MM/GBSA): Rank derivatives by predicted ΔG values; validate with enzymatic assays (e.g., ATPase activity inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
